molecular formula C11H12ClNO3 B11868962 4-Amino-6-chloro-2-methylchroman-4-carboxylic acid CAS No. 885269-58-9

4-Amino-6-chloro-2-methylchroman-4-carboxylic acid

Cat. No.: B11868962
CAS No.: 885269-58-9
M. Wt: 241.67 g/mol
InChI Key: GIBFYNPVWIRWQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2-methylchroman-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with a chloroacetic acid derivative in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-methylchroman-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its chroman ring structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

885269-58-9

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-amino-6-chloro-2-methyl-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C11H12ClNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15)

InChI Key

GIBFYNPVWIRWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(O1)C=CC(=C2)Cl)(C(=O)O)N

Origin of Product

United States

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